3-Fluoro-5-iodobenzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

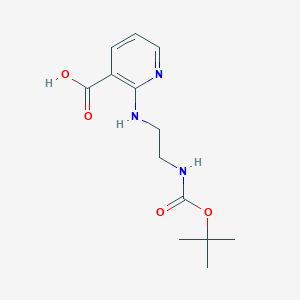

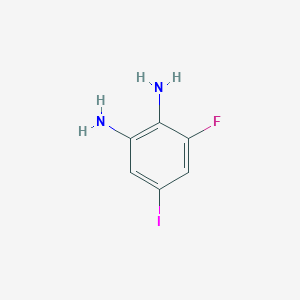

3-Fluoro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6FIN2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of this compound involves the use of 3-Fluoroiodobenzene, which participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is also used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with iodine and fluorine substituents, along with two amine groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of reactive iodine and amine groups. For instance, it can undergo palladium-catalyzed hydroarylation reactions .Wissenschaftliche Forschungsanwendungen

Fluoropolyimides Synthesis

Soluble fluoro-polyimides, which are known for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, have been synthesized from fluorine-containing aromatic diamines and aromatic dianhydrides. These polymers have applications in various high-performance materials due to their outstanding properties (Xie et al., 2001).

Vibrational Spectra of Halobenzene Cations

The vibrational spectra of various halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have been studied to understand their ground and excited electronic states. This research contributes to the field of photochemistry by providing insights into the behavior of these molecules under UV light, which has implications for understanding their reactivity and stability (Kwon et al., 2002).

Novel Aromatic Polyamides

New aromatic polyamides bearing pendent diphenylamino or carbazolyl groups have been synthesized, showcasing potential applications in the development of materials with unique electronic properties. These compounds are prepared from specific diamines and aromatic dicarboxylic acids, exhibiting excellent mechanical properties and thermal stability (Hsiao et al., 2004).

Chiral 1,3-Diamines Synthesis

A novel synthetic approach for chiral 1,3-diamines has been developed, which is significant for the synthesis of fluorinated pharmaceuticals. This method involves a diastereoselective electrophilic fluorination, showcasing the utility of fluorinated diamines in the preparation of bioactive compounds with potential pharmaceutical applications (Braun et al., 2008).

Fluorinated Polyimides

Fluorinated polyimides based on novel fluorinated diamines have been synthesized, exhibiting improved solubility, lower color intensity, and lower dielectric constants compared to nonfluorinated counterparts. These materials are of interest for applications in electronics due to their advantageous electrical and optical properties (Yang & Hsiao, 2004).

Zukünftige Richtungen

Wirkmechanismus

- The primary target of 3-Fluoro-5-iodobenzene-1,2-diamine is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains limited in the available literature .

- A two-step mechanism is proposed for electrophilic substitution reactions:

- Step 2 (Fast) : A proton is removed from the intermediate, yielding a substituted benzene ring. Aromaticity is reformed .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Biochemische Analyse

Biochemical Properties

3-Fluoro-5-iodobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can induce changes in the expression levels of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that this compound remains stable under controlled conditions for extended periods, but its stability can be compromised under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters, such as blood glucose levels and liver enzyme activities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

3-fluoro-5-iodobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGZTWKRKJEMNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)